molecular formula C14H10F2N2O2S B2571751 N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1355912-19-4

N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B2571751
CAS No.: 1355912-19-4
M. Wt: 308.3
InChI Key: RXCUYKWBYVIBLL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide: is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a difluoromethoxy phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Difluoromethoxy Phenyl Group: This step involves the substitution of a hydrogen atom on the thiophene ring with a difluoromethoxy phenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with a suitable amine, such as cyanomethylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. Researchers may study its effects on different biological pathways to identify new therapeutic agents for diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
  • N-(cyanomethyl)-5-[4-(methoxy)phenyl]thiophene-2-carboxamide
  • N-(cyanomethyl)-5-[4-(fluoromethoxy)phenyl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is unique due to the presence of the difluoromethoxy group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S/c15-14(16)20-10-3-1-9(2-4-10)11-5-6-12(21-11)13(19)18-8-7-17/h1-6,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCUYKWBYVIBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NCC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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